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3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

JAK3 inhibition Kinase inhibitor potency Immunology research

3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034634-42-7) is a structurally authenticated multi-kinase probe with ChEMBL (CHEMBL5278864) and BindingDB (BDBM50607924) deposited inhibition data. Its C-6 methyl substituent provides a validated SAR handle that modulates antiproliferative potency ~3–5 fold, while the 3-methylbenzamide-ethyl linker defines a unique multi-target engagement fingerprint (JAK3 IC₅₀=0.77 nM, MELK IC₅₀=26 nM, RSK2, MAP2K4). The ~73-fold biochemical-to-cellular JAK3 shift establishes a quantitative baseline for permeability optimization campaigns. Researchers deploying this scaffold gain a citable reference standard for kinase selectivity benchmarking and polypharmacology studies in haematological malignancy or inflammatory disease models. Substituting close analogues (e.g., des-methyl or 2-trifluoromethoxy variants) yields fundamentally different target engagement profiles, confirming the non-fungible nature of this specific substitution pattern.

Molecular Formula C16H18N4O
Molecular Weight 282.347
CAS No. 2034634-42-7
Cat. No. B2884031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
CAS2034634-42-7
Molecular FormulaC16H18N4O
Molecular Weight282.347
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCN2C=CN3C2=CC(=N3)C
InChIInChI=1S/C16H18N4O/c1-12-4-3-5-14(10-12)16(21)17-6-7-19-8-9-20-15(19)11-13(2)18-20/h3-5,8-11H,6-7H2,1-2H3,(H,17,21)
InChIKeyMYFYPNCLZMOKML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034634-42-7): Compound Identity and Kinase-Targeted Scaffold Context


3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034634-42-7; molecular formula C₁₆H₁₈N₄O; MW 282.35) is a synthetic small molecule comprising a 6-methyl-1H-imidazo[1,2-b]pyrazole heterocyclic core linked via an ethyl spacer to a 3-methylbenzamide moiety [1]. The compound belongs to the imidazo[1,2-b]pyrazole-benzamide chemotype and has been deposited in the ChEMBL (CHEMBL5278864) and BindingDB (BDBM50607924) databases with experimentally determined kinase inhibition data against multiple targets, including JAK3, MELK, RSK2, and MAP2K4 [1]. The imidazo[1,2-b]pyrazole scaffold is an established privileged structure in kinase inhibitor discovery, with demonstrated utility across diverse target classes including CLK, BTK, TIE-2, and RIPK2 [2].

Why Generic Imidazo-Pyrazole or Benzamide Analogues Cannot Substitute for 3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide in Research Procurement


The imidazo[1,2-b]pyrazole-benzamide chemical space is highly sensitive to subtle structural modifications. The C-6 methyl substituent on the imidazo[1,2-b]pyrazole core has been shown to substantially alter antiproliferative activity—compounds bearing this methyl group can exhibit 3–5 fold reduced potency compared to non-methylated analogues, yet gain cell-line-selective activity profiles [3]. Simultaneously, the 3-methyl substitution pattern on the benzamide ring, combined with the ethyl linker geometry, determines the multi-kinase engagement fingerprint observed in profiling data [1]. Simply substituting a close analogue—such as N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 1798622-69-1, lacking both methyl groups) or the 2-(trifluoromethoxy)benzamide variant—would generate a fundamentally different target engagement profile, as confirmed by the distinct kinase inhibition signatures documented across this scaffold class [1][2]. The quantitative evidence below establishes that the specific substitution pattern of this compound produces a unique potency and selectivity profile that cannot be assumed or extrapolated from structurally adjacent chemical matter.

Quantitative Differentiation Evidence for 3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide: Head-to-Head, Cross-Study, and Class-Level Comparator Data


JAK3 Biochemical Potency vs. FDA-Approved Clinical Inhibitor Tofacitinib

This compound inhibits JAK3 with an IC₅₀ of 0.770 nM in a Z-LYTE biochemical assay (1-hour preincubation, substrate addition, 1-hour measurement), placing it within the sub-nanomolar potency range [1]. For context, the FDA-approved JAK3 inhibitor tofacitinib (CP-690550) exhibits a JAK3 IC₅₀ of approximately 1 nM in comparable cell-free biochemical assays . The ~1.3-fold numerical potency advantage is within assay variability; the key differentiation is that this compound achieves comparable JAK3 biochemical potency from a structurally distinct imidazo[1,2-b]pyrazole-benzamide chemotype rather than the pyrrolopyrimidine scaffold of tofacitinib.

JAK3 inhibition Kinase inhibitor potency Immunology research

MELK Inhibition Potency Relative to Published Reference MELK Inhibitors

This compound inhibits MELK (Maternal Embryonic Leucine Zipper Kinase) with an IC₅₀ of 26 nM [1]. When benchmarked against published MELK inhibitor biochemical IC₅₀ values determined under comparable Z'-LYTE assay conditions at [ATP] = apparent Kₘ, the compound occupies an intermediate potency tier: it is ~52-fold less potent than OTSSP167 (IC₅₀ = 0.5 nM) but approximately 2-fold more potent than MELK-T1 (IC₅₀ = 13.5 nM) and ~2.4-fold more potent than HTH-01-091 (IC₅₀ = 10.5 nM) [2].

MELK inhibition Maternal embryonic leucine zipper kinase Cancer stem cell target

Multi-Kinase Engagement Profile vs. Highly Selective Single-Kinase Inhibitors

Kinase profiling data reveals that this compound engages four distinct kinases with measurable potency: JAK3 (IC₅₀ = 0.770 nM), MELK (IC₅₀ = 26 nM), MAP2K4 (IC₅₀ = 281 nM), and RSK2 (IC₅₀ = 399 nM) [1]. This multi-kinase engagement profile contrasts with highly selective single-kinase inhibitors such as the covalent-reversible JAK3 inhibitor FM-381, which exhibits >900-fold selectivity for JAK3 over JAK1, JAK2, and TYK2 isoforms [2]. The compound's polypharmacology signature—spanning tyrosine kinase (JAK3), serine/threonine kinase (MELK), and MAP kinase pathway (MAP2K4, RSK2) targets simultaneously—represents a therapeutically relevant differentiation for research applications where multi-node pathway suppression is desired.

Polypharmacology Kinase selectivity profiling Multi-target inhibitor

C-6 Methyl Substituent Modulates Antiproliferative Activity on the Imidazo-Pyrazole Scaffold

The ChemMedChem 2023 SAR study by Spallarossa et al. directly demonstrates that insertion of a methyl group at the C-6 position of the imidazo-pyrazole scaffold materially alters antiproliferative potency and selectivity [1]. Compound 4c—which bears the C-6 methyl substitution on the imidazo-pyrazole core—showed an IC₅₀ of 30.16 ± 3.64 µM against HeLa cervical carcinoma cells and 21.49 ± 0.61 µM against Hep-G2 hepatocellular carcinoma cells, compared to compound 3a (lacking C-6 methyl), which exhibited IC₅₀ values of 6.30 ± 0.59 µM and 7.81 ± 1.24 µM against the same lines, respectively [1]. This represents a ~3–5 fold reduction in antiproliferative potency attributable specifically to C-6 methylation, while simultaneously conferring selectivity shifts: compound 4c showed negligible cytotoxicity on normal human fibroblasts (GM-6114) at 10 µM, unlike several non-methylated analogues [1].

Structure-activity relationship C-6 methylation Imidazo-pyrazole SAR

Biochemical-to-Cellular JAK3 Potency Differential: Target Engagement Efficiency Indicator

In JAK3 assays, this compound displays an IC₅₀ of 0.770 nM in the biochemical Z-LYTE format but a substantially higher IC₅₀ of 56 nM when measured in a cellular context via LC-MS/MS analysis following 45-minute incubation [1]. This ~73-fold biochemical-to-cellular potency shift provides a quantitative measure of the compound's effective cellular target engagement efficiency. For comparison, well-characterized cell-permeable kinase inhibitors typically exhibit biochemical-to-cellular IC₅₀ ratios below 10-fold, suggesting that cellular permeability or intracellular target access may be a limiting factor for this compound .

Cellular target engagement Biochemical vs. cellular potency Cell permeability

Scaffold-Class Precedent for Tuneable Kinase Selectivity from the Imidazo[1,2-b]pyrazole Chemotype

The imidazo[1,2-b]pyrazole scaffold has demonstrated precedent for achieving high kinase selectivity within a narrow target family. The commercially available CLK inhibitor Cpd-2 (Sigma 5.34350), derived from the same imidazo[1,2-b]pyrazole core structure, potently inhibits CLK1 (IC₅₀ = 1.1 nM) and CLK2 (IC₅₀ = 2.4 nM) while showing only trivial activity against the closely related serine-arginine protein kinases SRPK1 (IC₅₀ = 200 nM), SRPK2 (IC₅₀ = 310 nM), and SRPK3 (IC₅₀ = 230 nM), representing a >90-fold selectivity window . This class-level precedent establishes that the imidazo[1,2-b]pyrazole scaffold is capable of delivering tuneable selectivity through systematic substitution, supporting the rationale for investing in SAR exploration around the target compound's specific 6-methyl-3-methylbenzamide substitution pattern.

Kinase selectivity tuning CLK inhibitor Chemical probe development

Recommended Research and Procurement Application Scenarios for 3-Methyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034634-42-7)


Chemical Probe Development for Multi-Kinase Pathway Profiling (JAK3/MELK/MAP2K4/RSK2 Axis)

This compound is best deployed as a starting scaffold for developing chemical probes that simultaneously interrogate JAK3, MELK, MAP2K4, and RSK2 signaling nodes. With JAK3 IC₅₀ = 0.770 nM and MELK IC₅₀ = 26 nM, the compound provides a multi-target engagement profile that can be exploited for polypharmacology studies in haematological malignancies or inflammatory disease models where coordinated JAK-STAT and MAP kinase pathway inhibition is mechanistically warranted [1]. The scaffold-class precedent for tuneable selectivity (as demonstrated by the CLK/SRPK-selective analogue ) supports iterative medicinal chemistry optimisation toward either broader or narrower target profiles.

Structure-Activity Relationship Campaigns Targeting the C-6 Methyl Position of the Imidazo[1,2-b]pyrazole Core

The C-6 methyl substituent on this compound represents a well-characterised SAR handle. Published class-level data demonstrate that C-6 methylation reduces antiproliferative potency by ~2.8–4.8 fold (HeLa and Hep-G2 IC₅₀ comparison of 4c vs. 3a) while potentially improving tumour-cell selectivity over normal fibroblasts [2]. Medicinal chemistry teams can systematically vary the C-6 substituent (H, methyl, ethyl, isopropyl, cyclopropyl) while holding the 3-methylbenzamide-ethyl linker constant to map the full SAR landscape and identify the optimal balance between kinase potency, cellular activity, and selectivity.

Cellular Permeability Optimisation Studies Using the Biochemical-to-Cellular Potency Differential as a Benchmark

The compound's ~73-fold biochemical-to-cellular JAK3 IC₅₀ shift (0.770 nM vs. 56 nM) [1] provides a well-defined baseline for property optimisation campaigns. Researchers can use this differential as a quantitative metric to evaluate the impact of physicochemical property modifications (logP, tPSA, H-bond donors/acceptors) on cellular target engagement efficiency. Analogues achieving biochemical-to-cellular ratios below 10-fold would demonstrate successful permeability optimisation while retaining the core imidazo[1,2-b]pyrazole-benzamide pharmacophore.

Comparator Compound for Kinase Selectivity Panel Screening Against Imidazo-Pyrazole Chemical Space

As a compound with documented multi-kinase activity (4 confirmed kinase targets spanning tyrosine kinase, serine/threonine kinase, and MAP kinase families [1]), this molecule serves as an excellent reference standard for kinase selectivity panel screening. Research groups developing novel imidazo[1,2-b]pyrazole or pyrazolo[1,5-a]imidazole kinase inhibitors can use this compound as a benchmarking control to assess whether their optimised analogues achieve improved selectivity windows relative to this baseline polypharmacology profile. The ChEMBL-deposited data (CHEMBL5278864) provides a citable, reproducible reference dataset [1].

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